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Compound of Interest

Compound Name:
1-Ethynyl-3-

(trifluoromethyl)benzene

Cat. No.: B1350642 Get Quote

An In-depth Technical Guide to 1-Ethynyl-3-
(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-ethynyl-3-(trifluoromethyl)benzene, a key building block in organic synthesis.

The information is curated for researchers, scientists, and professionals in drug development,

offering detailed data, experimental protocols, and structural information.

Core Properties and Safety Information
1-Ethynyl-3-(trifluoromethyl)benzene, with the CAS number 705-28-2, is a substituted

aromatic compound featuring both an ethynyl and a trifluoromethyl group. These functional

groups impart unique reactivity and properties, making it a valuable reagent in the synthesis of

complex organic molecules, including pharmaceuticals and advanced materials.

Table 1: Physical and Chemical Properties of 1-Ethynyl-3-(trifluoromethyl)benzene
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Property Value Source

CAS Number 705-28-2 [1][2]

Molecular Formula C₉H₅F₃ [1][2]

Molecular Weight 170.13 g/mol [2]

Boiling Point 146 °C [2]

Density 1.178 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.464 [2]

Purity Typically ≥ 95% [1]

Appearance Colorless to lemon/lime liquid [3][4]

Storage

Store at room temperature or

2-8°C, under an inert

atmosphere.

[1][3]

Safety and Handling:

1-Ethynyl-3-(trifluoromethyl)benzene is classified with the GHS07 pictogram, indicating that

it can cause skin and eye irritation, and may cause respiratory irritation.[5] It is a flammable

liquid and vapor.[2] Appropriate personal protective equipment (PPE), including gloves, eye

protection, and a respirator, should be used when handling this compound.[2]

Synthesis and Reactivity
The primary synthetic route to 1-ethynyl-3-(trifluoromethyl)benzene is the Sonogashira

coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for

the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis via Sonogashira
Coupling
The following is a representative experimental protocol for the synthesis of 1-ethynyl-3-
(trifluoromethyl)benzene based on established Sonogashira coupling procedures. The
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reaction involves the coupling of an aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene or

1-iodo-3-(trifluoromethyl)benzene, with a protected or terminal alkyne source like

ethynyltrimethylsilane, followed by deprotection.

Materials:

1-bromo-3-(trifluoromethyl)benzene (or 1-iodo-3-(trifluoromethyl)benzene)

Ethynyltrimethylsilane

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

Copper(I) iodide (CuI)

Amine base (e.g., triethylamine, diisopropylamine)

Solvent (e.g., tetrahydrofuran (THF), toluene)

Deprotecting agent (e.g., potassium carbonate in methanol, or a fluoride source like TBAF)

Procedure:

Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon or

nitrogen), add the aryl halide (1 equivalent), palladium catalyst (e.g., 1-5 mol%), and

copper(I) iodide (e.g., 2-10 mol%).

Add the anhydrous solvent and the amine base.

To this mixture, add ethynyltrimethylsilane (1.1-1.5 equivalents) dropwise at room

temperature.

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C)

and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the

starting aryl halide is consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with

an organic solvent (e.g., diethyl ether or ethyl acetate), and washed with aqueous
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ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium

sulfate and the solvent is removed under reduced pressure.

Deprotection: The crude trimethylsilyl-protected product is dissolved in a suitable solvent

(e.g., methanol or THF). A base, such as potassium carbonate, is added, and the mixture is

stirred at room temperature until the deprotection is complete (monitored by TLC or GC).

Final Purification: The reaction mixture is worked up by adding water and extracting with an

organic solvent. The combined organic layers are washed, dried, and concentrated. The final

product, 1-ethynyl-3-(trifluoromethyl)benzene, is purified by column chromatography on

silica gel.

Logical Workflow for Synthesis:
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Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene

Sonogashira Coupling

Deprotection

1-Bromo-3-(trifluoromethyl)benzene +
 Ethynyltrimethylsilane

Pd(PPh₃)₂Cl₂ / CuI
Triethylamine, THF

Stir at RT to 60°C

Aqueous Work-up

Crude 1-(trimethylsilylethynyl)-3-(trifluoromethyl)benzene

Stir at RT

K₂CO₃ / Methanol

Aqueous Work-up

Column Chromatography

1-Ethynyl-3-(trifluoromethyl)benzene

Click to download full resolution via product page

Caption: Synthetic workflow for 1-ethynyl-3-(trifluoromethyl)benzene.
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1-ethynyl-3-
(trifluoromethyl)benzene.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A

published ¹H NMR spectrum in CDCl₃ shows the following key signals: a singlet for the

acetylenic proton and multiplets for the aromatic protons.[3]

Table 2: ¹H NMR Data for 1-Ethynyl-3-(trifluoromethyl)benzene

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.76 s 1H Ar-H

~7.62 t 1H Ar-H

~3.1 (approx.) s 1H C≡C-H

Note: The exact chemical shifts for the other aromatic protons are not clearly resolved in the

provided data but would appear in the aromatic region (~7.4-7.8 ppm).

Further Spectroscopic Analysis
While detailed experimental spectra for ¹³C NMR, IR, and mass spectrometry for 1-ethynyl-3-
(trifluoromethyl)benzene are not readily available in the public domain, the expected spectral

characteristics can be predicted.

¹³C NMR: The spectrum would show distinct signals for the two sp-hybridized carbons of the

alkyne group (around 80 ppm), the aromatic carbons, and the carbon of the trifluoromethyl

group (as a quartet due to C-F coupling).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption

band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a band around 2100 cm⁻¹ for
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the C≡C triple bond stretch. Strong C-F stretching bands would be observed in the 1100-

1350 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z

= 170.13, corresponding to the molecular weight of the compound.

Applications in Research and Development
1-Ethynyl-3-(trifluoromethyl)benzene is a versatile building block due to the presence of the

reactive ethynyl group and the electron-withdrawing trifluoromethyl group. The alkyne moiety

allows for participation in various coupling reactions, such as the Sonogashira coupling, click

chemistry (Huisgen cycloaddition), and other metal-catalyzed transformations. The

trifluoromethyl group can influence the electronic properties, lipophilicity, and metabolic stability

of a target molecule, which is of significant interest in drug discovery and materials science.

Potential Reaction Pathways:

Reactivity of 1-Ethynyl-3-(trifluoromethyl)benzene

Key Reactions

1-Ethynyl-3-(trifluoromethyl)benzene

Sonogashira Coupling
(with Aryl/Vinyl Halides)

Click Chemistry
(with Azides)

Other Metal-Catalyzed
Reactions

Substituted Alkynes Triazoles Various Organic Structures

Click to download full resolution via product page

Caption: Key reaction pathways involving the title compound.
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This technical guide serves as a foundational resource for understanding the properties and

applications of 1-ethynyl-3-(trifluoromethyl)benzene. For specific applications, further

consultation of peer-reviewed literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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